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molecular formula C10H9BrN2O2 B8816926 8-Bromo-2,7-dimethoxy-1,5-naphthyridine CAS No. 1003944-35-1

8-Bromo-2,7-dimethoxy-1,5-naphthyridine

Cat. No. B8816926
M. Wt: 269.09 g/mol
InChI Key: FMZXMUGUZQYWDY-UHFFFAOYSA-N
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Patent
US08071592B2

Procedure details

8-Bromo-7-fluoro-2-(methoxy)-1,5-naphthyridine (for a synthesis see WO2004058144, example 53(g) (11.215 g, 43.64 mmol) was stirred in methanol (100 mL) at rt under argon and a solution of sodium methoxide in methanol (94 ml of a ca. 25% solution, 10 eq.) was added. The mixture was heated at 50° C. for 1 h. The mixture was allowed to cool to rt, then was diluted with water (500 ml) and brine (500 ml), and extracted with DCM (2×300 ml). The DCM extracts were combined, dried over anhydrous magnesium sulphate, filtered and evaporated under reduced pressure to give 8-bromo-2,7-bis(methoxy)-1,5-naphthyridine as a cream solid (11.21 g, 95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
example 53(g)
Quantity
11.215 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
brine
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](F)=[CH:4][N:5]=[C:6]2[C:11]=1[N:10]=[C:9]([O:12][CH3:13])[CH:8]=[CH:7]2.[CH3:15][O-:16].[Na+]>CO.O.[Cl-].[Na+].O>[Br:1][C:2]1[C:3]([O:16][CH3:15])=[CH:4][N:5]=[C:6]2[C:11]=1[N:10]=[C:9]([O:12][CH3:13])[CH:8]=[CH:7]2 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=CN=C2C=CC(=NC12)OC)F
Step Two
Name
example 53(g)
Quantity
11.215 g
Type
reactant
Smiles
Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
brine
Quantity
500 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CN=C2C=CC(=NC12)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.21 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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